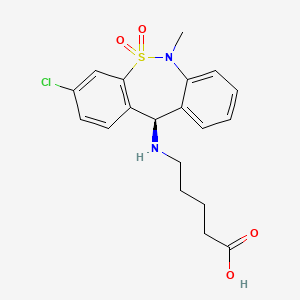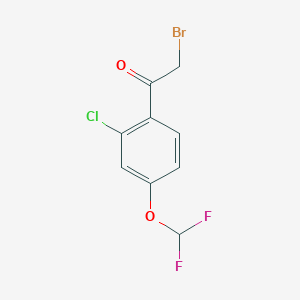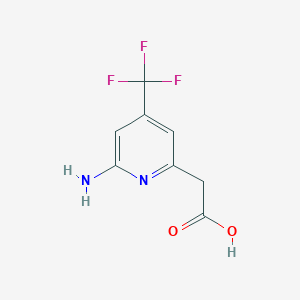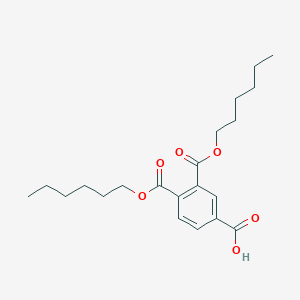![molecular formula C9H13NO3 B13435936 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol is a catecholamine, a class of compounds that play significant roles as neurotransmitters and hormones in biological systems. This compound is structurally characterized by a benzene ring substituted with two hydroxyl groups and an aminoethyl side chain that is hydroxy-substituted at C-1 and methylated on nitrogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of catechol as a starting material, which undergoes a series of reactions including nitration, reduction, and methylation to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions is common. Additionally, the reaction conditions are optimized to maintain the stability of the hydroxyl and amino groups, which are sensitive to harsh conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol involves its interaction with adrenergic receptors, particularly beta-adrenergic receptors. Upon binding to these receptors, the compound activates a cascade of intracellular signaling pathways that result in physiological responses such as increased heart rate and bronchodilation . The molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors like adenylate cyclase .
Comparación Con Compuestos Similares
Similar Compounds
Adrenaline (Epinephrine): Structurally similar but with different functional groups, adrenaline is a well-known catecholamine with potent physiological effects.
Noradrenaline (Norepinephrine): Another catecholamine with a similar structure, differing mainly in the absence of a methyl group on the nitrogen atom.
Dopamine: A precursor to both adrenaline and noradrenaline, dopamine has a similar core structure but lacks the hydroxyl group on the aminoethyl side chain
Uniqueness
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively bind to and activate beta-adrenergic receptors distinguishes it from other catecholamines .
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9-13H,5H2,1H3 |
Clave InChI |
ZQBOTZYOFYEMOF-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=C(C=C(C=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
